even-skipped protein
Description
Significance of Even-skipped Protein in Pattern Formation Research
The study of Even-skipped has been central to understanding the genetic and molecular mechanisms underlying pattern formation. Even-skipped is classified as a "pair-rule" gene, a class of genes that are expressed in patterns of seven stripes, corresponding to the precursors of the odd-numbered parasegments in the developing embryo biologists.comsdbonline.orgnih.govarxiv.org. The precise positioning and regulation of these stripes are critical for establishing the correct segmental boundaries and ultimately the larval body plan biologists.comarxiv.org. Mutations in the even-skipped gene lead to the deletion of alternate segments, highlighting its indispensable role in this process researchgate.net. Research on Even-skipped has revealed how gradients of maternal and gap gene proteins are interpreted by cis-regulatory elements to create sharp, spatially defined patterns of gene expression arxiv.orgpnas.orgbiologists.comresearchgate.netelifesciences.org.
Historical Context of this compound Discovery and Early Characterization
The even-skipped gene was initially identified through genetic screens for mutations that disrupted the larval cuticle pattern in Drosophila melanogaster. biologists.com. The name "even-skipped" refers to the phenotype observed in mutant embryos, where the even-numbered segments appeared to be missing or severely affected biologists.com. Molecular analysis later revealed that the even-skipped gene encodes a protein with a homeodomain, a DNA-binding motif characteristic of many transcription factors involved in development researchgate.netnih.govembopress.org. Early characterization using antibodies showed that the this compound is localized to the nucleus and is expressed in a pattern of seven transverse stripes during the cellular blastoderm stage of embryonic development embopress.orgnih.gov. This observation provided a direct link between the genetic locus, the protein product, and the visible segmented pattern of the embryo. Further studies began to dissect the gene's structure, identifying the transcription unit and the size of the mRNA and protein researchgate.netembopress.org.
This compound as a Paradigm for Transcriptional Regulation in Development
Even-skipped serves as a key paradigm for understanding how complex transcriptional regulation drives developmental processes. Its striped expression pattern is controlled by a modular arrangement of cis-regulatory enhancers, each responding to specific combinations and concentrations of upstream transcription factors, including maternal effect genes like Bicoid and gap genes like Hunchback, Giant, and Krüppel pnas.orgbiologists.comresearchgate.netelifesciences.org. These enhancers integrate multiple inputs to precisely define the borders of each stripe researchgate.netelifesciences.org. This compound itself functions primarily as a transcriptional repressor, although it can also indirectly activate genes like engrailed by repressing inhibitors biologists.comsdbonline.org. Studies have identified distinct repressor domains within the this compound that can function autonomously biologists.com. The dynamic nature of Even-skipped expression, including transcriptional bursting, further highlights the intricate temporal control involved in pattern formation pnas.orgelifesciences.orgnih.gov. The detailed analysis of the even-skipped locus and its regulation has provided a foundational model for studying enhancer function, combinatorial control by transcription factors, and the generation of precise spatial patterns of gene expression during development researchgate.netelifesciences.orgoup.com.
Properties
CAS No. |
108911-13-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Synonyms |
even-skipped protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Even Skipped Protein
Even-skipped Homeodomain: Structure, DNA Binding Specificity, and Auxiliary Roles
The homeodomain is a highly conserved DNA-binding motif found in many transcription factors. oup.comembl.de The Even-skipped homeodomain mediates the protein's sequence-specific interaction with DNA. ontosight.ainih.gov
Homeodomain-Mediated DNA Recognition Sequences and Consensus Sites
The Even-skipped homeodomain binds to specific DNA sequences, often referred to as Eve-binding sites. ontosight.ai Studies have identified different consensus sequences recognized by the Eve homeodomain. For instance, it binds with similar affinities to both AT-rich and GC-rich DNA sequences. nih.govembopress.orgnih.gov An AT-rich consensus sequence found near the engrailed (en) gene is T-C-A-A-T-T-A-A-A-T (10 base pairs). nih.govnih.gov In contrast, a GC-rich sequence found near the eve gene itself is T-C-A-G-C-A-C-C-G (9 base pairs). nih.govnih.gov The structure of the Even-skipped homeodomain complexed with AT-rich DNA has revealed a tandem arrangement of two homeodomains bound to a 10 bp DNA sequence. nih.govembopress.org
Here is a table summarizing the DNA recognition sequences:
| DNA Sequence Type | Consensus Sequence | Length (bp) | Associated Gene Loci |
| AT-rich | T-C-A-A-T-T-A-A-A-T | 10 | engrailed (en) |
| GC-rich | T-C-A-G-C-A-C-C-G | 9 | even-skipped (eve) |
Homeodomain Contribution to Protein-Protein Interactions
Beyond its direct role in DNA binding, the Even-skipped homeodomain has been suggested to function in protein-protein interactions. sdbonline.orgnih.gov Evidence indicates that the homeodomain is required for associations with other proteins, such as the TATA-binding protein (TBP). sdbonline.orgnih.gov This suggests that the homeodomain can act as a module for recruiting or interacting with other components of the transcriptional machinery or co-regulators. sdbonline.orgnih.gov
Transcriptional Repression Domains of Even-skipped Protein
Even-skipped functions as a transcriptional repressor, and this activity is mediated by specific repression domains located within the protein. biologists.comontosight.aisdbonline.org These domains are capable of inhibiting transcription from target promoters. sdbonline.orgnih.gov
Identification and Characterization of Distinct Repressor Domains (e.g., Alanine/Proline-rich, Gro-dependent, Gro-independent)
Further characterization has revealed the presence of both Groucho (Gro)-dependent and Gro-independent repression domains within Eve. sdbonline.orgnih.gov The Gro-independent repression domain was identified first. nih.gov Subsequently, a second repression domain that interacts with the co-repressor Groucho was identified. nih.gov Both of these repressor domains can function autonomously when fused to a DNA-binding domain, but maximal repression activity requires both domains. biologists.com
Here is a table outlining the distinct repressor domains:
| Repressor Domain Type | Key Characteristics | Co-repressor Interaction |
| Alanine/Proline-rich | Proline-rich, high hydrophobic residue content (especially alanine) | - |
| Gro-independent | Functions without Groucho co-repressor | Atrophin/Grunge sdbonline.org |
| Gro-dependent | Requires interaction with Groucho co-repressor | Groucho nih.gov |
Molecular Determinants of Repression Domain Activity
The activity of Even-skipped repression domains is determined by their amino acid composition and their ability to interact with components of the transcriptional machinery or co-repressors. The alanine/proline-rich domain's activity is linked to its specific amino acid content. sdbonline.orgnih.gov
The Gro-independent repression domain has been shown to interact with the co-repressor Atrophin/Grunge, indicating that this interaction is a molecular determinant of its repressive function. sdbonline.orgnih.gov
The mechanism of repression often involves interfering with the formation of the preinitiation complex at the promoter. sdbonline.orgoup.comnih.gov Even-skipped can repress transcription by directly interacting with the TATA-binding protein (TBP), blocking the binding of TBP-TFIID to the promoter. sdbonline.orgnih.govnih.gov The C-terminal region of Even-skipped, which contains repression activity, can inhibit TFIID binding. sdbonline.orgnih.gov This can occur through cooperative interactions where Eve molecules bound to high-affinity sites stabilize binding to lower-affinity sites within the promoter, thereby inhibiting TFIID binding. nih.gov Even-skipped can repress transcription from both TATA-containing and TATA-lacking promoters, suggesting it can target the general transcription machinery. sdbonline.orgnih.gov
Post-Translational Modifications and Regulation of this compound Activity (e.g., Phosphorylation)
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter a protein's function, localization, stability, and interactions with other molecules. thermofisher.comiucr.orgoup.comnih.gov Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues (primarily serine, threonine, and tyrosine in eukaryotes), is one of the most common and well-studied PTMs. thermofisher.comoup.comnih.govpnas.orgwikipedia.org This reversible modification, catalyzed by protein kinases and reversed by protein phosphatases, plays critical roles in numerous cellular processes, including signal transduction and transcriptional regulation. thermofisher.comnih.govwikipedia.org
The activity of the this compound is subject to regulation by post-translational modifications, notably phosphorylation. Research has demonstrated that phosphorylation can negatively regulate Eve's ability to function as a transcriptional repressor. researchgate.netnih.govresearchgate.net Studies using in vitro kinase assays have shown that the Nmo kinase can phosphorylate Eve. researchgate.net
Detailed research findings have indicated that phosphorylation of Eve can interfere with its interaction with the TATA-binding protein (TBP), a key target for Eve-mediated repression. researchgate.netnih.gov While phosphorylation does not appear to significantly affect Eve's DNA-binding activity, it can abolish its ability to interact with TBP. researchgate.netnih.gov Unexpectedly, phosphorylation of the N-terminus of Eve, a region dispensable for repression and TBP binding, was found to be necessary and sufficient to inactivate Eve's repressive function. nih.gov
Further studies have implicated specific kinases in the phosphorylation and regulation of Eve. Lithium, a known inhibitor of glycogen (B147801) synthase kinase-3 (GSK-3), was shown to reduce Eve phosphorylation in nuclear extracts and prevent the inhibition of repression. nih.govresearchgate.net Moreover, purified GSK-3 beta along with casein kinase II were found to phosphorylate and inactivate Eve in vitro. nih.gov These findings suggest a mechanism of transcriptional control where phosphorylation induces an allosteric change in Eve, interfering with its interaction with TBP and thus regulating its repressive activity. nih.govresearchgate.net
The regulation of protein activity through phosphorylation-dependent mechanisms, including degradation, is a common strategy in cellular signaling. researchgate.net While the search results specifically highlight phosphorylation's impact on Eve's interaction with TBP and its repressive activity, the broader context of PTMs suggests potential for other modifications to influence Eve function. thermofisher.comiucr.orgoup.comnih.gov The temporal and spatial regulation of PTMs by modifying enzymes like kinases and phosphatases is crucial for controlling protein activity during development. plos.org
Transcriptional Regulatory Mechanisms of Even Skipped Protein
Direct Interaction with Basal Transcription Machinery Components
A significant aspect of Eve's repressive function lies in its ability to directly interact with components of the basal transcription machinery, which is fundamental for initiating transcription by RNA polymerase II oup.comnih.govsdbonline.org.
Even-skipped Protein Interaction with TATA-Binding Protein (TBP)
A key mechanism involves a direct physical interaction between this compound and the TATA-binding protein (TBP) nih.govsdbonline.orgnih.gov. TBP is a crucial subunit of the general transcription factor TFIID and is responsible for recognizing and binding to the TATA box, a common element found in the core promoters of many genes oup.comnih.govsdbonline.orgnih.gov. Experimental evidence, including in vitro binding assays, has demonstrated a specific interaction between the repression domain of Eve and the conserved C-terminus of TBP nih.gov. Furthermore, studies utilizing GAL4-Eve fusion proteins have indicated that the homeodomain of Eve also contributes to facilitating this interaction with TBP, in addition to its established role in DNA binding nih.govsdbonline.org. This direct interaction is considered a crucial step in Eve-mediated transcriptional repression nih.govnih.gov.
Mechanism of TFIID-TATA Box Binding Interference by this compound
The direct interaction between this compound and TBP leads to a competitive interference with the binding of the TFIID complex to the TATA box within the promoter region oup.comnih.govnih.govsdbonline.org. This interference is a primary mechanism by which Eve inhibits the initiation of transcription nih.govnih.gov. Research suggests that Eve acts before TBP binds to the promoter, proposing a model where Eve competes directly with the TATA box for binding to TBP nih.govsdbonline.org. This competitive binding model is supported by in vitro experiments where the presence of excess oligonucleotide containing a TATA box sequence specifically disrupted the interaction between TBP and Eve nih.govsdbonline.org. While Eve can effectively prevent the association of purified TFIID with the TATA element, it has been observed that Eve does not disrupt TFIID once it is already bound to the DNA template oup.com.
Effects on Preinitiation Complex Assembly
The interaction of this compound with TBP and its subsequent interference with TFIID-TATA box binding have a direct impact on the assembly of the preinitiation complex (PIC) oup.comnih.govsdbonline.org. The PIC is a multi-protein complex that forms at the promoter and is essential for the initiation of transcription by RNA polymerase II. Its assembly begins with the binding of TFIID to the promoter oup.com. By blocking or impeding the initial binding of TFIID, Eve effectively prevents the subsequent recruitment of other general transcription factors and RNA polymerase II, thereby inhibiting the formation of a complete and functional PIC oup.comnih.govsdbonline.org. Studies conducted using crude nuclear extracts have shown that the repression domain of Eve functions by preventing the assembly of TFIID with the promoter oup.comnih.govnih.gov. Research findings indicate that Eve targets an early step in the PIC assembly pathway, and once the complex has reached a certain stage of assembly, it becomes less susceptible to repression by Eve annualreviews.orgnih.gov.
Here is a summary of the interactions and effects on PIC assembly:
| Interaction/Effect | Description | Impact on Transcription |
| Direct interaction with TBP | Eve binds directly to TBP, a subunit of TFIID. nih.govsdbonline.orgnih.gov | Essential for repression. nih.govnih.gov |
| Interference with TFIID-TATA box binding | Eve competes with the TATA box for TBP binding, blocking TFIID association. oup.comnih.govnih.govsdbonline.org | Inhibits transcription initiation. nih.govnih.gov |
| Inhibition of PIC assembly | By blocking TFIID binding, Eve prevents the formation of a complete PIC. oup.comnih.govsdbonline.org | Prevents transcription initiation. oup.comnih.gov |
This compound as a Sequence-Specific Transcriptional Repressor
In addition to its interactions with the basal transcription machinery, this compound also functions as a sequence-specific transcriptional repressor by binding to defined DNA sequences within the regulatory regions of its target genes oup.comsdbonline.org.
Direct Repression of Target Gene Promoters (e.g., Ultrabithorax)
This compound directly represses the transcription of specific target genes through its binding to particular DNA elements located in their promoters or enhancers oup.comsdbonline.orgsdbonline.org. A well-documented example of this is the regulation of the Ultrabithorax (Ubx) gene, a homeotic gene crucial for specifying segment identity during Drosophila development sdbonline.orgnih.govbiologists.com. Studies focusing on the Ubx proximal promoter have shown that Eve can repress the activity of transcriptional activators bound to this promoter, even when Eve binding sites are located at a considerable distance sdbonline.orgnih.gov. In vitro experiments have correlated repression with the binding of Eve protein to low-affinity sites within the Ubx proximal promoter sdbonline.orgnih.gov. The occupancy of these low-affinity sites can be dependent on the cooperative binding of other Eve molecules to a separate high-affinity site, suggesting a mechanism involving the looping of intervening DNA sdbonline.orgnih.govnih.gov. Furthermore, the binding of Eve protein to certain sites can sterically hinder the binding of transcriptional activators, such as the Zeste transcription factor, thereby contributing to the repressive effect sdbonline.orgnih.govnih.gov.
Non-Synergistic Nature of this compound Repression
In contrast to the synergistic activity often observed with transcriptional activators, where the combined effect of multiple binding sites is greater than the sum of their individual effects, the transcriptional repression mediated by the this compound domain appears to be non-synergistic oup.comnih.govnih.gov. Research using various reporter constructs, including those with multiple Eve binding sites or GAL4 binding sites fused to the Eve repression domain, has indicated that the level of repression does not increase synergistically with an increasing number of binding sites oup.comnih.govnih.gov. While some earlier in vitro studies noted a dependence on the number of Eve binding sites, this observation might be explained by cooperative DNA binding rather than synergistic activity of the repression domain itself oup.comnih.gov. These findings collectively suggest that the Eve repression domain functions in a non-synergistic manner to repress basal transcription levels oup.com.
Here is a table summarizing the characteristics of Eve repression:
| Characteristic | Description |
| Sequence-specific binding | Eve binds to specific DNA elements in target gene regulatory regions. oup.comsdbonline.orgsdbonline.org |
| Direct repression of targets | Represses genes like Ultrabithorax by binding to their promoters/enhancers. sdbonline.orgnih.gov |
| Non-synergistic activity | The repressive effect does not increase synergistically with multiple binding sites. oup.comnih.govnih.gov |
This compound (Eve), a transcription factor crucial for Drosophila segmentation, exerts its regulatory effects through both direct and indirect mechanisms. While Eve is known to directly repress certain target genes, its indirect regulatory activities, particularly through the recruitment of corepressors and interactions within complex gene networks, are equally vital for establishing precise gene expression patterns during embryogenesis.
Indirect Regulatory Mechanisms and Corepressor Recruitment
Involvement of Corepressors (e.g., Gro) in this compound Function
A key corepressor involved in this compound function is Groucho (Gro), the Drosophila ortholog of the mammalian TLE family of proteins. nih.govgenecards.orgnih.gov Gro acts as a versatile corepressor for several DNA-binding transcriptional repressors in Drosophila. nih.govsdbonline.org While Eve has been shown to possess a Groucho-independent repression domain, it also contains a conserved C-terminal motif (LFKPY) that mediates interaction with Groucho. nih.govbiologists.com This motif is similar to those found in other Groucho-interacting proteins like Hairy, Runt, and Hückebein. nih.gov
Research indicates that Even-skipped interacts with Groucho both in yeast two-hybrid systems and in vitro. nih.gov Genetic studies in Drosophila have further demonstrated a functional interaction between groucho and even-skipped in vivo. nih.gov Mutation of the Groucho interaction motif in Eve significantly reduces its ability to rescue the even-skipped null phenotype, highlighting the in vivo importance of this interaction for proper segmentation. nih.gov Replacing the mutated motif with a heterologous Groucho interaction motif can restore Eve's rescuing function, confirming the role of this domain in mediating Groucho-dependent repression. nih.gov
Functional assays have shown that the C-terminus of Even-skipped acts as a Groucho-dependent repression domain in early Drosophila embryos. nih.gov This domain is active on target genes such as paired and sloppy paired, which are normally repressed by Eve at different concentrations. nih.gov Mutation of the Groucho interaction motif reduces the repression of these target genes to a similar extent, suggesting that differential recruitment or function of Groucho may not be the primary mechanism for Eve to repress different target genes at varying concentrations. nih.gov Instead, the presence of multiple repression domains, including the Groucho-dependent one, within Even-skipped may contribute to fine-tuning its activity for different regulatory functions. nih.gov
This compound’s Indirect Repression of Target Genes (e.g., engrailed through paired, runt, sloppy paired)
This compound's role in establishing the segmented body plan involves the indirect regulation of several key downstream genes, including engrailed (en). While Eve is a repressor, its function is paradoxically required for the activation of engrailed stripes in both even- and odd-numbered parasegments. biologists.comresearchgate.netnih.gov This seemingly counterintuitive role is achieved through indirect mechanisms, primarily by repressing other transcriptional repressors that would otherwise inhibit engrailed expression. researchgate.netsdbonline.org
Key intermediaries in Eve's indirect activation of engrailed include the pair-rule genes paired (prd), runt (run), and sloppy paired (slp). researchgate.netplos.org Models suggest that Eve indirectly promotes engrailed activation by repressing these genes in specific spatial domains. researchgate.net
Repression of sloppy paired (slp): Sloppy paired proteins (Slp1 and Slp2) are transcription factors containing a fork head domain that function in segmentation. nih.gov Slp is expressed in the posterior cells of each parasegment, where it activates wingless and represses engrailed. sdbonline.org Even-skipped represses sloppy paired. nih.govplos.org This repression of slp by Eve is critical for allowing engrailed expression in the odd-numbered parasegments. nih.gov Studies have shown that in eve mutant embryos, slp expression is expanded, contributing to the disruption of the normal engrailed pattern. plos.org The repression of the slp1 Proximal Early Stripe Element (PESE) enhancer by Eve involves the regulation of P-TEFb recruitment and promoter-proximal RNA Polymerase II pausing. sdbonline.org
Repression of paired (prd): Paired is another pair-rule gene that plays a role in segmentation. The posterior boundaries of paired expression correspond to the posterior borders of the odd-numbered engrailed stripes. sdbonline.org Even-skipped represses paired. plos.org This repression is important for defining the precise spatial pattern of engrailed. In embryos with a mutated Groucho interaction domain in Eve, paired expression is expanded in the Eve domains compared to wild-type embryos, suggesting that Gro-dependent repression contributes to the regulation of paired. sdbonline.org
Regulation involving runt (run): Runt is a primary pair-rule gene involved in regulating the expression of secondary pair-rule genes like sloppy paired. diva-portal.org Even-skipped indirectly regulates runt expression by repressing its repressor, Odd-skipped (Odd). plos.org In eve mutant embryos, odd expression expands anteriorly, leading to a down-regulation of runt stripes. plos.org This highlights a multi-step indirect regulatory pathway where Eve's repression of Odd influences Runt expression, which in turn affects the expression of other genes. Runt itself can repress engrailed during later stages. capes.gov.br
The coordinated repression of paired, runt (via Odd), and sloppy paired by Even-skipped in specific spatial domains is a crucial indirect mechanism that allows for the precise activation and patterning of engrailed stripes, ultimately contributing to the establishment of the segmented body plan in Drosophila. researchgate.netnih.govplos.org This intricate network of interactions underscores the complexity of transcriptional regulation mediated by this compound.
Data Table: Even-skipped Indirect Regulatory Interactions
| Even-skipped Target (Indirect) | Intermediary Factors (if applicable) | Mechanism | Outcome on Target Gene (e.g., engrailed) | Research Support |
| engrailed (en) | paired, runt, sloppy paired | Indirect repression of en repressors | Activation of en stripes | biologists.comresearchgate.netnih.govplos.org |
| sloppy paired (slp) | N/A | Direct repression (involves regulating P-TEFb and Pol II pausing for slp1 PESE) | Repression of slp | nih.govplos.orgsdbonline.orgsdbonline.org |
| paired (prd) | N/A | Repression (partially Gro-dependent) | Repression of prd | nih.govplos.orgsdbonline.org |
| runt (run) | Odd-skipped (odd) | Indirect repression via repression of odd | Regulation of run expression | plos.org |
The this compound (Eve) is a crucial transcription factor in Drosophila melanogaster development, playing a primary role in establishing the segmented body plan. sdbonline.orgresearchgate.net As a pair-rule gene product, Eve is involved in transforming the broad, spatial, aperiodic expression patterns of gap genes into precise, periodic patterns of pair-rule and segment polarity genes. uniprot.org
Even Skipped Protein in Embryonic Patterning and Morphogenesis
Regulation of Even-skipped Gene Expression by Upstream Factors
Role of Activators (e.g., Bicoid, Hunchback, Dorsal, Zelda) in Even-skipped Enhancer Activity
The intricate striped pattern of Even-skipped expression is established through the combinatorial action of maternal and gap gene products acting as transcriptional regulators on distinct stripe-specific enhancer elements within the even-skipped locus. Activators play a critical role in conferring permissive expression in specific regions of the embryo, allowing the formation of Eve stripes.
Bicoid (Bcd) and Hunchback (Hb), key maternal and gap proteins respectively, are well-established activators of even-skipped stripe 2 expression. elifesciences.orgsdbonline.org The stripe 2 enhancer, a well-characterized cis-regulatory module, contains binding sites for both Bcd and Hb. sdbonline.org Cooperative interactions between Bcd and Hb proteins are essential for robust activation of this enhancer. sdbonline.org Disrupting single binding sites for these activators can lead to significant reductions in stripe 2 expression. sdbonline.org
Dorsal (Dl), a morphogen that patterns the dorsal-ventral axis of the Drosophila embryo, also contributes to the regulation of even-skipped expression, particularly in establishing the broader domains upon which the segmentation pattern is superimposed. nih.govsdbonline.orgpnas.orgfrontiersin.org Synergistic interactions between Dorsal and other factors, such as Bicoid and Zelda, have been suggested to be required for the expression of certain ventral genes, and while not exclusively focused on even-skipped, this highlights the combinatorial nature of transcriptional regulation by these activators. nih.gov
The precise positioning and intensity of Even-skipped stripes are thus a result of the integration of activating signals from these and potentially other transcription factors, acting in concert on diverse enhancer elements.
Role of Repressors (e.g., Giant, Kruppel, Knirps) in Defining Even-skipped Stripe Boundaries
While activators define the regions where even-skipped expression is permissible, transcriptional repressors are essential for carving out the sharp boundaries of the Even-skipped stripes. These repressors, primarily gap gene products, act by binding to specific sites within the even-skipped enhancers and inhibiting transcription.
Giant (Gt), Kruppel (Kr), and Knirps (Kni) are major gap gene repressors that play distinct roles in defining the borders of different Even-skipped stripes. elifesciences.orgnih.govnih.govbiorxiv.orgsdbonline.orgnih.gov
Giant (Gt): Giant is crucial for setting the anterior borders of Even-skipped stripes 2 and 5. elifesciences.orgsdbonline.orgnih.gov It acts by repressing even-skipped expression in the anterior regions where its concentration is high. sdbonline.org Giant can block transcriptional synergy mediated by activators like Bicoid and Hunchback, contributing to the sharp on/off transition of expression at the stripe boundary. sdbonline.org
Kruppel (Kr): Kruppel is primarily involved in defining the posterior border of Even-skipped stripe 2 and the anterior border of stripe 5. elifesciences.orgsdbonline.orgnih.govnih.gov Its repressive activity is concentration-dependent and contributes to the precise positioning of these boundaries. sdbonline.orgembopress.org Changes in Kruppel dosage can lead to shifts in stripe boundaries and altered expression levels, even for stripes whose enhancers lack direct Kr binding sites, indicating indirect regulatory effects through other gap genes. biorxiv.orgnih.gov
Knirps (Kni): Knirps is essential for establishing the posterior boundaries of Even-skipped stripes 3 and 4 and the region between stripes 3 and 7. elifesciences.orgnih.govbiorxiv.orgsdbonline.orgnih.gov Similar to Kruppel, Knirps acts as a repressor, and its patterned expression domain restricts even-skipped expression in posterior regions. sdbonline.org
The combinatorial binding and repressive activities of these gap proteins, often at different concentrations and on distinct enhancer elements, create the precise spatial pattern of Even-skipped stripes. The integration of these repressive inputs with the activating signals ensures that Even-skipped is expressed only in the defined stripe domains.
Here is a table summarizing the roles of key regulators on Even-skipped stripe formation:
| Regulator | Type | Primary Role in eve Regulation | Affected Even-skipped Stripes |
| Bicoid | Activator | Activates expression, particularly stripe 2. elifesciences.orgsdbonline.org | Stripe 2 |
| Hunchback | Activator | Activates expression, particularly stripe 2. elifesciences.orgsdbonline.org | Stripe 2, (indirect on 3, 4) biorxiv.orgnih.gov |
| Dorsal | Activator | Contributes to broader permissive domains. nih.govsdbonline.orgpnas.orgfrontiersin.org | General (D/V patterning influence) |
| Zelda | Activator | Primes enhancers, facilitates activator binding. | Multiple stripes (indirect) |
| Giant | Repressor | Defines anterior stripe boundaries. elifesciences.orgsdbonline.orgnih.gov | Stripes 2, 5 |
| Kruppel | Repressor | Defines posterior stripe 2 and anterior stripe 5 boundaries. elifesciences.orgsdbonline.orgnih.govnih.gov | Stripes 2, 5, (indirect on 3, 4) biorxiv.orgnih.gov |
| Knirps | Repressor | Defines posterior stripe 3 and 4 boundaries, and region between 3 and 7. elifesciences.orgnih.govbiorxiv.orgsdbonline.orgnih.gov | Stripes 3, 4, 7 |
Computational Modeling of Even-skipped Gene Regulation Networks
Given the complexity of the even-skipped gene regulatory network, computational modeling has been a valuable tool for understanding how the inputs from multiple transcription factors are integrated to produce the precise stripe patterns. sdbonline.orgelifesciences.orgoist.jpbiologists.com
Models have been developed to predict Even-skipped expression patterns based on the concentrations and binding properties of its regulators. elifesciences.orgoist.jp These models often incorporate the known binding sites for activators and repressors within the even-skipped enhancers and simulate the transcriptional output based on different regulatory logic (e.g., cooperative binding, repression mechanisms). sdbonline.orgelifesciences.org
Early models focused on specific enhancers, such as the stripe 2 enhancer, and successfully recapitulated its expression pattern based on the antagonistic interactions of Bicoid, Hunchback, Giant, and Kruppel. elifesciences.org More recent computational approaches have aimed to model even-skipped regulation across the entire embryo at cellular resolution, without necessarily assuming complex pairwise interactions. elifesciences.org These models can accurately predict the intricate spatial expression patterns and even the effects of regulatory perturbations like transcription factor mutations or misexpression. elifesciences.orgoist.jp
Computational modeling has not only helped to validate existing hypotheses about even-skipped regulation but has also led to predictions of new regulatory elements and insights into the quantitative aspects of transcription factor interactions. sdbonline.orgoist.jp These models highlight the importance of precise concentration gradients of regulators and the synergistic and antagonistic interactions between them in generating the sharp and periodic Even-skipped stripes.
Even-skipped Protein’s Interplay with Other Pair-Rule Genes (e.g., fushi tarazu, paired)
Even-skipped is a primary pair-rule gene and its expression pattern is crucial for regulating the expression of other pair-rule and segment-polarity genes, establishing a hierarchical cascade of gene regulation that refines the segmental pattern. sdbonline.orgbiologists.comsdbonline.orgnih.govwikipedia.org There is significant interplay between Even-skipped and other pair-rule genes, particularly fushi tarazu (ftz) and paired (prd).
Even-skipped and Fushi tarazu are expressed in complementary, non-overlapping patterns of seven stripes in the blastoderm embryo. sdbonline.orgwikipedia.orgnih.gov This alternating pattern is crucial for defining the parasegments. Even-skipped acts as a transcriptional repressor of fushi tarazu. sdbonline.org The repressive effect of Even-skipped on fushi tarazu transcription ensures that their expression domains remain distinct, leading to the alternating stripe pattern of FTZ and EVE proteins. sdbonline.org
The relationship between Even-skipped and Paired is more complex and involves regulatory interactions in both directions. While Even-skipped is considered a primary pair-rule gene that can regulate secondary pair-rule genes, including paired, Paired also plays a critical role in regulating even-skipped expression, particularly the late expression pattern. biologists.comnih.gov The late even-skipped stripes, which are narrower and coincide with odd-numbered parasegment boundaries, are regulated by a specific 'late element' enhancer. biologists.comnih.gov Paired protein binds to this late element through composite binding sites involving both its paired domain and homeodomain, and this binding is essential for the proper regulation of late even-skipped expression. biologists.comnih.gov
This reciprocal regulation and interplay between Even-skipped, Fushi tarazu, and Paired, along with other pair-rule genes, contribute to the refinement and maintenance of the segmental pattern during Drosophila embryogenesis. The dynamic shifts observed in the expression of fushi tarazu and even-skipped stripes further highlight the intricate temporal regulation within the pair-rule network. sdbonline.orgsdbonline.org
Here is a table illustrating the interplay between Even-skipped and other key pair-rule genes:
| Pair-Rule Gene | Interaction with Even-skipped | Outcome |
| Fushi tarazu | Even-skipped represses fushi tarazu transcription. sdbonline.org | Establishes complementary stripe patterns. sdbonline.orgwikipedia.orgnih.gov |
| Paired | Even-skipped can regulate paired. Paired regulates late even-skipped expression via the 'late element' enhancer. biologists.comnih.gov | Refines and maintains late Even-skipped stripe pattern and parasegment boundaries. biologists.comnih.gov |
Contributions of this compound to Parasegment Boundary Formation and Maintenance
Even-skipped plays a fundamental role in the formation and maintenance of parasegment boundaries in the Drosophila embryo. Parasegments are the fundamental units of the segmental body plan, slightly offset from the visible segments. The striped expression of pair-rule genes like Even-skipped and Fushi tarazu provides the initial spatial cues for defining these boundaries. wikipedia.orgnih.govsdbonline.org
Even-skipped is expressed in seven stripes, and the anterior edge of each stripe corresponds to the anterior boundary of an odd-numbered parasegment. nih.govnih.gov The sharp anterior boundaries of the Even-skipped stripes are particularly important in this process. nih.gov It has been proposed that the anterior portion of each early Even-skipped stripe possesses morphogenetic activity, repressing different target genes at different concentrations. nih.gov These distinct repression thresholds help to limit and subdivide the expression domains of other genes, including paired, and contribute to the precise definition of cell rows that will form the parasegment boundaries. nih.gov
Even-skipped's role in parasegment boundary formation is closely linked to its regulation of segment-polarity genes, such as engrailed (en) and wingless (wg). Even-skipped is required to activate engrailed stripes, which mark the anterior compartment of each parasegment. nih.govsdbonline.orgbiologists.com In odd-numbered parasegments, the graded expression of Even-skipped helps to establish the engrailed stripes by setting the boundaries of activators like Paired and repressors like Runt and Sloppy paired. sdbonline.orgnih.gov Even-skipped also ensures that wingless expression is confined to the posterior compartments during segmentation. sdbonline.org
While the broad, early Even-skipped stripes are sufficient to initiate parasegment border establishment, the refined, late Even-skipped stripes, which align precisely with the odd-numbered parasegment boundaries, are required for the stability of these boundaries. biologists.com The coordinated expression and repressive activity of Even-skipped are therefore essential for the proper spatial organization and maintenance of the parasegmental units throughout embryonic development.
This compound’s Essential Role in Homeotic Gene Expression in Visceral Mesoderm
Beyond its well-characterized role in ectodermal segmentation, Even-skipped also plays an essential and specific role in regulating homeotic gene expression in the visceral mesoderm of the Drosophila embryo. sdbonline.orgnih.govwikigenes.orgembopress.orgnih.gov Homeotic genes specify segment identity, and their proper expression in different germ layers is critical for the correct development of internal organs.
Studies have shown that Even-skipped function is crucially required for the expression of homeotic genes, such as Ultrabithorax, Antennapedia, and Sex combs reduced, in the visceral mesoderm. nih.govembopress.org Loss of Even-skipped function leads to a significant disruption or complete loss of homeotic gene activity in this tissue layer, while mutations in most other segmentation genes have only minor effects on the position or width of homeotic expression domains in the visceral mesoderm. sdbonline.orgnih.govembopress.org
The requirement for Even-skipped in visceral mesodermal homeotic gene expression appears to be linked to its role in establishing parasegment borders. sdbonline.orgnih.gov The proper formation of parasegment boundaries, which is dependent on Even-skipped expression and subsequently marked by engrailed expression, is thought to be a necessary precondition for the correct expression of homeotic genes in the visceral mesoderm. sdbonline.orgnih.gov This suggests a dependency where the spatial framework established by Even-skipped-mediated segmentation is required for the subsequent regional specification by homeotic genes in this germ layer.
Even-skipped's function in the visceral mesoderm is distinct from its role in the ectoderm and highlights its multifaceted contributions to Drosophila development in a tissue-specific manner. ahajournals.org
Here is a table summarizing Even-skipped's contributions to parasegment boundaries and visceral mesoderm development:
| Developmental Process | Even-skipped's Role | Key Interactions/Outcomes |
| Parasegment Boundary Formation | Defines anterior boundary of odd-numbered parasegments. nih.govnih.gov Acts as a morphogen via concentration-dependent repression. nih.gov | Regulates segment-polarity genes (engrailed, wingless). sdbonline.orgnih.govsdbonline.orgbiologists.com Interacts with other pair-rule genes (e.g., Paired). biologists.comnih.gov |
| Parasegment Boundary Maintenance | Refined late stripes ensure boundary stability. biologists.com | Requires precise spatial alignment with other segmentation gene expression. biologists.com |
| Homeotic Gene Expression (Visceral Mesoderm) | Crucially required for expression of homeotic genes (e.g., Ultrabithorax, Antennapedia). sdbonline.orgnih.govembopress.org | Dependent on prior establishment of parasegment borders by Even-skipped. sdbonline.orgnih.gov |
Even Skipped Protein in Later Developmental Processes
Neuronal Development and Central Nervous System Formation
Even-skipped is expressed in specific neurons within the developing central nervous system (CNS) of Drosophila and is essential for their correct development and function. uniprot.orgnih.govbiologists.com Its presence in these neurons suggests a direct involvement in determining neuronal identity and guiding their connections. uniprot.org
Even-skipped Protein in Cell Fate Specification of Neurons
Even-skipped is considered a determinant of neural cell fate in Drosophila. eneuro.orgnih.goveneuro.org Its expression in the CNS is dependent on cell cycle progression, specifically starting in the ganglion mother cell (GMC) that results from the asymmetric division of a neuroblast. nih.govbiologists.com This coupling to the cell cycle is hypothesized to prevent premature activation of Eve expression. nih.govbiologists.com Research indicates that Eve is required for the proper specification of defined neurons in the CNS, such as the aCC neuron. nih.govbiologists.com
Role of this compound in Neuronal Axon Guidance
Even-skipped plays a significant role in guiding neuronal axons to their correct targets. eneuro.orgeneuro.orgnih.gov In Drosophila, Eve is crucial for the dorsal projection of motor axons. nih.govbiologists.com Studies have shown that manipulating Eve expression can alter axon growth patterns, redirecting axons that would normally innervate ventral or lateral muscles to the dorsal muscle field. biologists.combiologists.com This function is linked to Eve's ability to regulate the expression of axon guidance receptors, such as upregulating Unc-5, a repulsive Netrin receptor, in dorsally projecting motor neurons. nih.govbiologists.com
This compound in Somatosensory Circuit Assembly and Interneuron Morphogenesis
Even-skipped is critically involved in the assembly of somatosensory circuits, particularly in the morphogenesis and integration of Even-skipped expressing laterally placed interneurons (ELs) in the Drosophila larval nerve cord. eneuro.orgsdbonline.orgnih.goveneuro.orgnih.gov Research indicates that Eve in EL interneurons is required for the refinement of neuron morphogenesis, including suppressing aberrant neurite branching, promoting axon elongation, and regulating dorsal-ventral dendrite position. eneuro.orgnih.goveneuro.orgnih.gov Furthermore, Eve expression in EL interneurons is necessary for the normal encoding of somatosensory stimuli and proper mapping of outputs to behavior, highlighting its role in functional circuit integration. eneuro.orgnih.goveneuro.orgnih.gov
Detailed research findings on Even-skipped's role in somatosensory circuit assembly in Drosophila EL interneurons:
| Aspect of Neuronal Development | Effect of Even-skipped Expression in EL Interneurons | Research Method | Source |
| Neurite Branching | Suppresses aberrant branching | Single neuron labeling | eneuro.orgnih.goveneuro.orgnih.gov |
| Axon Elongation | Promotes elongation | Single neuron labeling | eneuro.orgnih.goveneuro.orgnih.gov |
| Dorsal-Ventral Dendrite Position | Regulates position | Single neuron labeling | eneuro.orgnih.goveneuro.orgnih.gov |
| Encoding of Somatosensory Stimuli | Required for normal encoding | Optogenetics, Calcium imaging, Behavioral analysis | eneuro.orgnih.goveneuro.orgnih.gov |
| Mapping of Outputs to Behavior | Required for normal mapping | Optogenetics, Calcium imaging, Behavioral analysis | eneuro.orgnih.goveneuro.orgnih.gov |
| Integration into Somatosensory Circuits | Critically required for proper integration | Circuit-level analysis | eneuro.orgnih.goveneuro.orgnih.gov |
This table is designed to be interactive, allowing users to sort by columns and potentially filter data based on research aspect or method.
Mesodermal Development
Even-skipped is also expressed and required in specific cell lineages within the mesoderm during Drosophila development, contributing to the formation of muscles and heart-associated cells. nih.govahajournals.orgbiologists.com
This compound in Dorsal Muscle Progenitor Specification
Even-skipped is expressed in and required for the formation of a subset of dorsal muscle progenitors. nih.gov In the developing mesoderm, early progenitors in the cardiogenic region express Eve in segmentally repeated clusters. nih.gov These progenitors differentiate into various cell types, including dorsal acute muscle 1 (DA1). nih.gov The absence of mesodermal Eve can lead to defects in the formation of DA1 muscles. nih.gov Genetic analysis indicates that mesodermal Eve is needed for correct differentiation of these muscle progenitors. biologists.com
This compound in Pericardial Cell Development
Even-skipped is expressed in and required for the formation of a subset of pericardial cells (EPCs). nih.govahajournals.orgbiologists.com These cells originate from the same segmentally repeated clusters in the dorsal mesoderm that also give rise to certain dorsal muscles. nih.gov EPCs are a morphologically distinguishable subset of pericardial cells characterized by their large nuclei and Eve expression. biologists.com Mesodermal eve itself appears to be necessary for correct EPC differentiation, potentially acting as a direct target of other transcription factors like Zfh-1. biologists.com Studies using mesoderm-specific eve mutants have shown a selective loss of the entire Eve-expressing lineage in the mesoderm, including pericardial cells, suggesting a role in precursor specification. nih.govahajournals.org The absence of a subset of pericardial cells due to lack of mesodermal Eve can lead to reduced adult lifespan and impaired heart function, implying a nonautonomous role for these cells in maintaining cardiac performance. ahajournals.orgahajournals.org
Detailed research findings on Even-skipped's role in mesodermal development in Drosophila:
| Mesodermal Cell Type | Even-skipped Expression | Role of Even-skipped | Outcome of Mesodermal eve Absence | Source |
| Dorsal Muscle Progenitors | Yes | Required for formation and differentiation | Defects in DA1 muscle formation | nih.govbiologists.com |
| Even-skipped Positive Pericardial Cells (EPCs) | Yes | Required for formation and differentiation | Selective loss of EPCs | nih.govahajournals.orgbiologists.com |
| EPC Progenitors | Yes | Involved in precursor specification | Loss of the entire Eve-expressing mesodermal lineage | nih.govahajournals.org |
| Adult Heart Function | Indirect role via EPCs | Implied nonautonomous role in maintenance | Impaired function under stress, reduced lifespan | ahajournals.orgahajournals.org |
This table is designed to be interactive, allowing users to sort by columns and potentially filter data based on cell type or observed outcome.
Evolutionary Dynamics and Conservation of Even Skipped Protein Function
Evolutionary Conservation of Even-skipped Protein Repression Activity
This compound is known to function as a transcriptional repressor, inhibiting gene expression during development. This repressive activity appears to be a functionally conserved mechanism across significant evolutionary distances. Studies have demonstrated that the repression domain of Drosophila Eve can function in mammalian cells, suggesting a conserved mechanism of action oup.comoup.com. This conserved mechanism involves the inhibition of TFIID binding to the promoter oup.comoup.comsdbonline.org. The C-terminal region of the this compound in Drosophila contains a repression domain sdbonline.orgnih.govbiologists.com. This repression domain can function autonomously when fused to a DNA-binding domain nih.govbiologists.com.
Functional Equivalency of this compound Homologs in Diverse Species (e.g., Mammalian Cells, Mouse, C. elegans)
Functional studies involving the replacement of Drosophila Even-skipped with homologs from other species have provided evidence for the functional equivalency of their repressive activity and target site recognition. When the Drosophila this compound was replaced by its homologs from other species, including a mouse homolog, these foreign proteins were able to provide substantial function in rescuing Drosophila segmentation defects nih.govbiologists.com. This indicates that the homologs can recognize similar target sites and possess comparable repressor activity nih.govbiologists.com. While C. elegans has an even-skipped homolog, vab-7, involved in posterior patterning researchgate.net, specific research detailing the functional equivalency of its repression activity in replacing Drosophila Eve's function in rescue experiments, similar to the mouse homolog studies, was not prominently featured in the search results. However, the principle of functional conservation of related proteins across these phyla exists for other gene families elifesciences.orgsdbonline.orgnih.gov.
Comparative Genomics of Even-skipped Related Genes (evx) in Vertebrates
The even-skipped related genes (evx) in vertebrates are homeodomain-containing transcription factors that play key roles in body patterning and neurogenesis researchgate.netnih.gov. Comparative genomic analyses of evx genes in vertebrates reveal a dynamic evolutionary history marked by gene duplication and loss events. It is hypothesized that the genome of the last common ancestor of Chordata contained a single evx gene linked to a unique ancestral Hox complex researchgate.netnih.gov.
Gene Duplication and Loss Events in evx Gene Evolution
The evolution of evx genes in vertebrates is strongly linked to whole-genome duplication events. Two rounds of whole-genome duplication in the vertebrate lineage, followed by individual gene losses, are thought to have given rise to three paralogs: evx1, evx2, and eve1 researchgate.netnih.govnih.govijbs.comub.edu. The eve1 paralog was maintained in the Actinopterygii (ray-finned fishes) lineage but was lost in Tetrapoda researchgate.netnih.govnih.gov. In contrast, the cephalochordate amphioxus, a close relative to vertebrates, possesses two Evx genes (AmphiEvx-A and AmphiEvx-B) that arose from a tandem duplication event within the amphioxus lineage ijbs.comub.eduijbs.comehu.eus. AmphiEvx-A is considered a prototypical chordate Evx gene, while AmphiEvx-B is more divergent ub.eduehu.eus.
The distribution of evx paralogs across different vertebrate lineages reflects a history of differential gene retention and loss following genome duplication events.
| Lineage | Evx Genes Present | Notes |
| Last Chordate Ancestor | 1 (linked to Hox) | Hypothesized ancestral state researchgate.netnih.gov. |
| Vertebrata | evx1, evx2, eve1 | Arose from genome duplications researchgate.netnih.govnih.gov. |
| Tetrapoda | evx1, evx2 | eve1 lost in this lineage researchgate.netnih.govnih.gov. |
| Actinopterygii | evx1, evx2, eve1 | eve1 retained in this lineage researchgate.netnih.govnih.gov. |
| Amphioxus | AmphiEvx-A, AmphiEvx-B | Arose from tandem duplication ub.eduijbs.comehu.eus. |
Association of Expression Domain Loss with Modified Selective Constraints on Sequences
Changes in gene expression patterns during evolution can be associated with altered selective pressures on protein sequences. In zebrafish, for instance, evx1 and eve1 show a reduction in their expression domains compared to the inferred ancestral pattern researchgate.netnih.gov. This reduction in expression domain appears to be associated with modifications in the selective constraints on the protein sequences researchgate.netnih.gov. For example, in zebrafish, Evx1 and Eve1 have lost a significant portion of the protein domain upstream of the homeodomain researchgate.netnih.gov. Furthermore, Eve1 has accumulated substitutions in positions that are highly conserved in other Evx proteins researchgate.netnih.gov. The accelerated substitution rate observed in eve1 is hypothesized to be due to a relaxation of selection pressure, possibly linked to its lack of expression in the central nervous system, which is considered a key domain for the conservation of evx gene primary sequences researchgate.net.
Evolutionary Analysis of Even-skipped Gene Regulatory Regions
The precise spatial and temporal expression patterns of even-skipped are critical for its developmental function, and these patterns are governed by complex regulatory regions, including enhancers. The evolution of these regulatory regions provides insights into how developmental gene expression is maintained or modified over evolutionary time.
Natural Variation and Divergence in Enhancer Sequences (e.g., Stripe 2 Enhancer)
Studies on the regulatory region of even-skipped, particularly the stripe 2 enhancer in Drosophila, have revealed surprising levels of natural variation and divergence despite the conserved expression pattern of stripe 2 nih.govoup.complos.orgresearchgate.netsdbonline.org. The stripe 2 enhancer is a well-characterized cis-regulatory module that integrates inputs from multiple transcription factors, including the activators Bicoid and Hunchback, and the repressors Giant and Kruppel, to define the precise stripe of expression nih.govoup.complos.orgsdbonline.org.
Contrary to the expectation that such a functionally constrained element would be highly conserved at the sequence level, analyses comparing species like Drosophila melanogaster and Drosophila simulans have shown a relatively high level of variation in the stripe 2 enhancer region, including point substitutions and insertion/deletions within transcription factor binding sites nih.govoup.com. The patterns of variation and divergence in this region have been found to fit a model of neutral molecular evolution nih.govoup.com.
Redundancy of Transcription Factor Binding Sites in Even-skipped Enhancers
The precise striped expression pattern of even-skipped in Drosophila is controlled by a series of modular cis-regulatory enhancers, each responsible for driving expression in one or two specific stripes researchgate.netbiologists.comsdbonline.org. The best-characterized of these is the stripe 2 enhancer, a ~671 bp region that integrates inputs from multiple transcription factors to define the boundaries of the second Eve stripe oup.comnih.govresearchgate.netsdbonline.org.
The even-skipped stripe 2 enhancer contains multiple binding sites for key transcriptional activators like Bicoid (Bcd) and Hunchback (Hb), and repressors like Giant (Gt) and Krüppel (Kr) oup.comnih.govresearchgate.netbiologists.comsdbonline.org. These transcription factors provide positional information along the anterior-posterior axis of the developing embryo, and their combinatorial binding to the enhancer dictates the precise spatial limits of stripe 2 expression oup.comresearchgate.netsdbonline.org.
Studies comparing the eve stripe 2 enhancer sequence across different Drosophila species have revealed a surprising degree of sequence variation, including insertions, deletions, and point substitutions within transcription factor binding sites, despite the conserved output of stripe 2 expression oup.comnih.govpatellab.netsdbonline.org. This observation has led to the hypothesis that there is a functional redundancy in the transcription factor binding sites within these enhancers oup.comnih.govsdbonline.org.
However, while there is evidence for flexibility and turnover of binding sites, certain local arrangements or clusters of sites, particularly those that are overlapping or adjacent, appear to be more highly conserved and may be crucial for robust enhancer function plos.org.
Functional Evolution Beyond Minimal Enhancer Regions
Much of the early research on even-skipped regulation focused on identifying "minimal" enhancers – the smallest DNA fragments sufficient to drive reporter gene expression in a pattern resembling a native eve stripe biologists.combiorxiv.orgnih.govbiorxiv.org. While these minimal enhancers have provided significant insights into the transcriptional logic of eve expression, it has become clear that functional evolution of eve regulation is not limited to changes within these minimal regions biologists.combiorxiv.orgnih.govbiorxiv.orgexlibrisgroup.com.
Studies comparing the eve locus in different Drosophila species have shown that while a minimal enhancer from one species might fail to drive the correct expression pattern in a divergent species, a larger genomic region encompassing the minimal enhancer can restore normal expression biologists.combiorxiv.orgnih.govbiorxiv.orgexlibrisgroup.com. This indicates that sequences outside the defined minimal enhancers contain additional regulatory information that contributes to the proper temporal and spatial control of eve expression biologists.combiorxiv.orgnih.govbiorxiv.org.
This "extra-enhancer" regulatory information can include additional transcription factor binding sites, or sequences that influence enhancer activity through mechanisms other than direct patterning by the well-characterized gap and pair-rule transcription factors biologists.combiorxiv.orgnih.govbiorxiv.org. For example, studies on the Drosophila erecta eve locus revealed that sequences upstream of the minimal stripe 2 enhancer contained multiple binding motifs for the transcription factor Zelda, which were required for normal stripe 2 expression in D. melanogaster biologists.combiorxiv.orgnih.govbiorxiv.orgexlibrisgroup.com. This suggests that changes in these surrounding regions, and the transcription factors that bind to them, can contribute significantly to the functional evolution of eve regulation.
The evolution of regulatory sequences outside of minimal enhancers highlights the complexity of cis-regulatory modules and suggests that a more holistic view of gene regulation, considering larger genomic contexts, is necessary to fully understand the evolutionary dynamics of developmental gene expression.
Implications of this compound Conservation for Broader Developmental Mechanisms
The remarkable conservation of this compound function, particularly its role as a transcriptional repressor and its involvement in segmentation, has significant implications for understanding the evolution and robustness of broader developmental mechanisms biologists.comnih.govbiorxiv.org.
Eve's ability to function as a repressor by interacting directly with components of the basal transcription machinery, such as the TATA-binding protein (TBP), represents a conserved mechanism of gene regulation nih.govnih.govnih.gov. This interaction can block the binding of the TBP-containing complex TFIID to the promoter, thereby inhibiting transcription initiation nih.govnih.gov. The conservation of this interaction across species underscores the fundamental nature of this repressive mechanism in controlling gene expression during development.
The conservation of Eve's role in establishing parasegment boundaries and activating downstream genes like engrailed points to the stability of the core segmentation pathway in insects biologists.comnih.govsdbonline.org. Even in the face of evolutionary changes in the cis-regulatory sequences that drive eve expression, the functional output of the protein in organizing the segmental pattern appears to be remarkably robust sdbonline.orgbiorxiv.org. This robustness may be attributed, in part, to developmental buffering mechanisms that can ameliorate the effects of variations in early gene expression sdbonline.org.
The study of this compound and its regulatory landscape provides a powerful model for understanding how developmental processes can be both conserved and evolutionarily flexible. The interplay between the conserved function of the protein, the redundancy and evolution of its enhancer binding sites, and the contribution of regulatory information outside of minimal enhancers all contribute to the intricate evolutionary dynamics of this key developmental regulator.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| Even-skipped (Eve) | N/A | Protein; PubChem CIDs for small molecules. |
| Bicoid (Bcd) | N/A | Protein; PubChem CIDs for small molecules. |
| Hunchback (Hb) | N/A | Protein; PubChem CIDs for small molecules. |
| Giant (Gt) | N/A | Protein; PubChem CIDs for small molecules. |
| Krüppel (Kr) | N/A | Protein; PubChem CIDs for small molecules. |
| Sloppy-paired (Slp) | N/A | Protein; PubChem CIDs for small molecules. |
| Zelda | N/A | Protein; PubChem CIDs for small molecules. |
| Engrailed (En) | N/A | Protein; PubChem CIDs for small molecules. |
| Fushi tarazu (Ftz) | N/A | Protein; PubChem CIDs for small molecules. |
| Ultrabithorax (Ubx) | N/A | Protein; PubChem CIDs for small molecules. |
| Wingless (Wg) | N/A | Protein; PubChem CIDs for small molecules. |
| TATA-binding protein (TBP) | N/A | Protein; PubChem CIDs for small molecules. |
| TFIID | N/A | Protein complex; PubChem CIDs for small molecules. |
| Runt | N/A | Protein; PubChem CIDs for small molecules. |
| Odd-paired (Opa) | N/A | Protein; PubChem CIDs for small molecules. |
| Paired (Prd) | N/A | Protein; PubChem CIDs for small molecules. |
| Partner of paired (Ppa) | N/A | Protein; PubChem CIDs for small molecules. |
| DNA | N/A | Nucleic acid; PubChem CIDs for small molecules. |
Data Tables
Based on the search results, specific quantitative data that could form detailed tables is limited within the provided snippets. However, the text describes comparative analyses of enhancer sequences and functional assays. A conceptual table summarizing the findings on enhancer conservation and function across species can be presented.
Table 1: Summary of Even-skipped Stripe 2 Enhancer Evolution in Drosophila
| Feature | D. melanogaster | D. yakuba / D. erecta / D. pseudoobscura | Sepsid Flies (Themira minor) | Notes | Source |
| Stripe 2 Enhancer Sequence | Characterized | Shows sequence variation | Little sequence similarity | Includes point substitutions, insertions/deletions in binding sites. | oup.comnih.govpatellab.netplos.orgsdbonline.org |
| Transcription Factor Binding Sites (Bcd, Hb, Gt, Kr) | Multiple sites present | Some sites absent or modified; turnover observed | Almost completely rearranged binding sites | Multiplicity provides functional redundancy. oup.comnih.govpatellab.netplos.orgsdbonline.org | |
| Minimal Enhancer Function in D. melanogaster | Drives stripe 2 expression | Minimal enhancer may fail to drive appreciable expression | Drives nearly identical expression pattern | Context outside minimal enhancer can be crucial for function. plos.orgbiologists.combiorxiv.orgnih.govbiorxiv.orgexlibrisgroup.com | |
| Full Locus/Larger Region Function in D. melanogaster | Drives normal expression | Drives normal expression (if larger region included) | Not explicitly tested for full locus, but enhancer is functional. | Highlights importance of sequences beyond minimal enhancers. biologists.combiorxiv.orgnih.govbiorxiv.orgexlibrisgroup.com | |
| Overall Expression Pattern | Seven stripes | Conserved seven-stripe pattern | Conserved seven-stripe pattern | Despite sequence changes, the regulatory output is maintained. patellab.netplos.org |
Table 2: this compound Interaction with Basal Transcription Machinery
| Interacting Partner | Type of Interaction | Functional Consequence | Source |
| TATA-binding protein (TBP) | Direct Protein-Protein | Blocks TBP-TFIID binding to promoter, repressing transcription | nih.govnih.govnih.gov |
| TFIID | Direct Protein-Protein | Interaction can be disrupted by TATA box oligonucleotide | nih.gov |
Advanced Research Methodologies and Approaches for Even Skipped Protein Studies
Genetic Manipulation and Mutational Analysis of Even-skipped Locus
Genetic manipulation and mutational analysis of the even-skipped (eve) locus have been fundamental to understanding its function. Early studies relied on the characterization of existing eve mutations, which revealed that disruptions in the Eve expression pattern are primarily due to abnormal Eve proteins rather than alterations in the promoter region. nih.gov These mutations can lead to the absence of segment borders and altered expression of other segmentation genes. nih.govresearchgate.net
Molecular characterization of different eve alleles has identified specific mutations that result in single amino acid substitutions within the homeodomain, providing insights into the critical residues for its function. nih.gov Null mutations, which completely eliminate functional Eve protein, cause a premature loss of Eve products in ectodermal tissues. nih.gov These genetic analyses have firmly established that the protein-coding region of the eve gene is crucial for its regulatory activities.
Further studies have demonstrated that the entire functional eve locus, capable of rescuing null mutants to fertile adulthood, is contained within a 16-kilobase (kb) region of the Drosophila melanogaster genome. nih.govnih.gov This defined chromatin domain contains all the necessary regulatory elements for its complex expression pattern. nih.gov
Transgenic Rescue Experiments and Functional Dissection of Even-skipped Protein Domains
Transgenic rescue experiments have been a powerful tool to validate the completeness of the identified 16-kb functional domain of the eve locus. nih.gov By introducing this 16-kb transgene into eve null mutants, researchers have been able to restore normal development, confirming that this region encompasses all the essential cis-regulatory elements and the coding sequence. nih.govnih.gov
These rescue constructs have also served as a platform for the functional dissection of the Eve protein itself. By creating and testing modified versions of the Eve protein within the context of the rescue transgene, specific domains responsible for its repressive activity have been identified. nih.gov These studies have revealed that Eve utilizes two distinct repressor domains to carry out its functions. nih.gov
Furthermore, chimeric proteins have been engineered to probe the sufficiency of these domains. For instance, a chimeric protein consisting of the Engrailed repressor domain fused to the Eve homeodomain was able to restore Eve function, indicating that the primary role of Eve in blastoderm segmentation is transcriptional repression, and the homeodomain is sufficient for target gene recognition. nih.gov The functional conservation of Eve's repressor activity has been demonstrated by the ability of Eve homologs from other species, including mice, to provide substantial function when expressed in Drosophila. nih.gov
| Eve Protein Domain | Function | Experimental Approach |
| Homeodomain | DNA binding and target gene recognition | Mutational analysis, Chimeric protein expression |
| N-terminal Repressor Domain | Transcriptional repression | Deletion analysis in rescue constructs, Fusion to heterologous DNA-binding domains |
| C-terminal Repressor Domain | Transcriptional repression | Deletion analysis in rescue constructs, Fusion to heterologous DNA-binding domains |
| Gro interaction domain (LFKPY) | Interaction with the Groucho co-repressor | Mutational analysis, Protein-protein interaction assays |
In Vitro and In Vivo Transcriptional Assays
To dissect the biochemical mechanisms of Eve's repressive function, researchers have employed both in vitro and in vivo transcriptional assays. In vitro transcription systems, reconstituted with purified general transcription factors and RNA polymerase II, have been pivotal in demonstrating Eve's ability to directly repress transcription. sdbonline.orgresearchgate.netnih.gov These cell-free systems have shown that Eve can efficiently repress both basal and activated transcription from promoters containing Eve binding sites. sdbonline.orgnih.gov
A key finding from these assays is that Eve's mechanism of repression involves a direct interaction with the TATA-binding protein (TBP), a core component of the TFIID complex. sdbonline.orgnih.govnih.gov This interaction blocks the binding of TFIID to the TATA box, thereby inhibiting the assembly of the preinitiation complex. sdbonline.orgnih.govresearchgate.net In vitro experiments have also been used to determine the minimal requirements for repression, showing that Eve can function with a minimal set of general transcription factors. sdbonline.orgnih.gov
In vivo assays, often utilizing reporter genes in transgenic embryos, complement the in vitro findings by providing a cellular context. For example, the repressive activity of isolated Eve domains can be tested by fusing them to a heterologous DNA-binding domain, such as Gal4. nih.gov When expressed in embryos, these fusion proteins can repress a reporter gene containing Gal4 binding sites, demonstrating the autonomous repressive function of these domains. nih.gov These in vivo assays have been crucial for confirming that the mechanisms observed in vitro are also operational within the developing embryo.
Live Imaging and Quantitative Measurement of Even-skipped Expression
The advent of live imaging techniques has revolutionized the study of eve transcription, allowing for the visualization of its dynamic expression at single-cell resolution in living embryos. elifesciences.orgnih.govsdbonline.orgresearchgate.net A widely used method involves the MS2/MCP system, where the eve gene is tagged with MS2 stem-loops. elifesciences.orgnih.govbiorxiv.org When transcribed, these stem-loops are bound by a maternally supplied MCP (MS2 coat protein) fused to a fluorescent protein, allowing for the real-time visualization of transcriptional activity as fluorescent spots at the site of the gene. elifesciences.orgnih.govbiorxiv.orgnih.gov
This approach has revealed that the formation of the seven eve stripes is a highly dynamic process characterized by transcriptional bursting, where the gene stochastically switches between active (ON) and inactive (OFF) states. elifesciences.orgnih.gov Quantitative analysis of these bursts has shown that the stripes are sculpted by a coupled increase in burst frequency and amplitude. elifesciences.orgnih.gov Live imaging has also enabled the tracking of individual nuclei, demonstrating that the apparent movement of stripes is driven by the dynamic exchange of bursting nuclei at the stripe borders. elifesciences.orgnih.gov
Quantitative measurements derived from live imaging and fluorescent in situ hybridization (FISH) provide high-resolution spatiotemporal data on eve mRNA and protein levels. elifesciences.orgnih.gov This quantitative data is essential for building and testing computational models of the eve regulatory network. elifesciences.orgnih.gov These studies have provided unprecedented insights into the kinetic parameters of transcription that contribute to the precise and robust patterning of the embryo. elifesciences.orgnih.govsdbonline.org
| Live Imaging Parameter | Observation for eve Stripes | Significance |
| Burst Frequency | Increases as stripes form and intensify | A key regulatory parameter controlled by enhancers |
| Burst Amplitude | Increases in coordination with frequency | Contributes to the level of gene expression |
| Burst Duration | Relatively consistent across different enhancers | Suggests a common basal transcription machinery |
| Stripe Position | Shifts anteriorly over time | Reflects dynamic changes in the upstream regulatory network |
Bioinformatic and Computational Modeling of Even-skipped Regulatory Networks
The complexity of the regulatory inputs that control eve expression has made it a prime target for bioinformatic and computational modeling. elifesciences.orgnih.govnih.gov These models aim to understand how the concentrations of various transcription factors (TFs) are integrated by the eve cis-regulatory elements to produce its iconic seven-stripe pattern. elifesciences.org
One approach involves creating statistical models that relate the expression levels of known regulatory TFs to the probability of eve being "ON" or "OFF" in a given nucleus. elifesciences.org Using quantitative gene expression data from the Drosophila Virtual Embryo, these models have successfully recapitulated the expression of specific eve stripes, such as stripe 2 and stripes 3+7, at cellular resolution. elifesciences.org These models can also be used to predict the effects of mutations in TF binding sites or alterations in TF concentrations. elifesciences.org
Thermodynamic models represent another powerful approach, incorporating the biophysical principles of protein-DNA interactions, cooperative binding, and repression mechanisms. nih.gov By training these models on quantitative expression data from rearranged eve enhancers, researchers can derive rules of cis-regulatory logic. nih.gov These highly constrained models have been able to predict the expression patterns driven by eve enhancers from different species and even enhancers of other genes, demonstrating their predictive power. nih.gov Such computational approaches are essential for moving from a qualitative to a quantitative and predictive understanding of gene regulation. uic.edustanford.edunih.govoup.comuzh.ch
Protein-Protein Interaction Studies (e.g., Two-Hybrid Assays)
Identifying the proteins that interact with Eve is crucial for understanding its molecular function. A variety of techniques have been employed to map these interactions. In vitro binding assays, such as GST pull-downs, have been instrumental in demonstrating a direct physical interaction between Eve and the TATA-binding protein (TBP). sdbonline.orgnih.gov These experiments showed that the interaction requires an intact Eve repression domain and the conserved C-terminus of TBP. nih.gov
Yeast two-hybrid assays and similar in vivo interaction assays have also been used to identify and confirm interactors. A two-hybrid-type assay in transfected cells provided further evidence for the in vivo interaction between the Eve repression domain and TBP. nih.gov These approaches have also been used to identify co-repressors that work with Eve. For example, Atrophin has been identified as a co-repressor for Eve, and it binds to Eve's minimal repression domain. sdbonline.org
These studies collectively indicate that Eve does not function in isolation but rather as part of a larger protein complex. Its ability to repress transcription is mediated through direct interactions with the basal transcription machinery and through the recruitment of co-repressor proteins.
| Interacting Protein | Function in Relation to Eve | Method of Identification |
| TATA-binding protein (TBP) | Direct target of Eve's repressive activity | In vitro binding assays, Two-hybrid-type assays |
| Atrophin | Co-repressor | In vitro binding assays, Genetic interaction |
| Groucho | Co-repressor | Identification of a Groucho-interaction motif in Eve |
| Prospero | Modulates DNA-binding properties | In vitro interaction studies |
Q & A
Q. What are the structural characteristics of the Even-skipped protein, and how are they linked to its nuclear localization?
The Eve protein is encoded by a 1.4 kb mRNA and consists of 376 amino acids, including a homeodomain with ~50% sequence divergence from other Drosophila homeodomain proteins . Its nuclear localization in blastoderm-stage embryos was confirmed via indirect immunofluorescence using β-galactosidase/Eve fusion protein antibodies. The protein forms seven transverse stripes at the cellular blastoderm stage, primarily within nuclei of expressing cells, suggesting DNA-binding activity . During neurogenesis, Eve is detected in subsets of ventral ganglia neurons, indicating stage-specific roles .
Q. How does Eve regulate segmentation gene expression in a concentration-dependent manner?
Heat shock-inducible eve transgenes revealed Eve’s dual role as a transcriptional repressor and activator. Short pulses of ectopic Eve expression differentially repress direct targets (ftz, odd, run) in a concentration-dependent manner, while indirectly regulating en and hairy via intermediaries like run and odd . For example, run and ftz are transiently activated by Eve during a 20–30-minute developmental window, highlighting temporal sensitivity in regulatory networks .
Q. What experimental methods are used to map Eve’s spatial expression patterns?
Key techniques include:
- Immunofluorescence : Antibodies against Eve fusion proteins reveal seven primary stripes at blastoderm and secondary stripes post-gastrulation .
- In situ hybridization : Localizes eve mRNA to complementary regions of ftz expression, reflecting mutual repression between segmentation genes .
- Double-staining assays : Demonstrate reciprocal expression of Eve and Ftz proteins, confirming regulatory antagonism .
Advanced Research Questions
Q. How do enhancer rearrangements in the eve locus alter stripe-specific expression?
Rearrangements of ~2.5 kb regulatory DNA upstream of eve (e.g., fusing minimal stripe enhancers MSE2 and MSE3) disrupt stripe 2, 3, and 7 expression. Computational modeling integrating thermodynamic protein-DNA interactions, steric interference, and cooperative binding showed that enhancer fusions recruit regulatory elements from MSE3 into MSE2, amplifying expression by >10-fold in stripe 2 . This challenges the notion of enhancers as modular units, instead implicating context-dependent cis-regulatory logic .
Q. What mechanisms underlie Eve’s transcriptional repression, and how are repression domains defined?
Eve represses promoters via:
- Direct interaction with TATA-binding protein (TBP) : The Eve repression domain (residues 1–57) binds TBP’s C-terminal region, blocking basal transcription machinery assembly .
- Cooperative DNA binding : Eve forms looped DNA structures by cooperatively binding high- and low-affinity sites (e.g., at the Ultrabithorax promoter), excluding activators like Zeste .
- Minimal repression domains : A 27-residue proline-rich region suffices for repression, with hydrophobicity and structural flexibility being critical .
Q. How do mutations in gap genes (e.g., giant, knirps) perturb Eve stripe boundaries?
- Loss of giant : Eliminates repression at the anterior border of Eve stripe 2, causing ectopic anterior expression while sparing stripes 3/7 .
- Knirps depletion : Disrupts posterior border repression of stripe 3 and anterior border of stripe 7, leading to merged expression between stripes 3–7 .
These findings validate computational models simulating gap gene-Eve interactions .
Q. How do Eve and Ftz achieve complementary expression patterns despite shared regulatory inputs?
Eve and Ftz promoters independently interpret overlapping positional cues from gap genes (e.g., hunchback, Krüppel). For example, gap gene combinations activating eve repress ftz, and vice versa . Mutations in segmentation genes (e.g., runt, hairy) reciprocally alter Eve and Ftz expression, highlighting cross-regulatory networks refined during gastrulation .
Q. What experimental approaches resolve contradictions between reaction-diffusion models and Eve stripe regulation?
Early models posited chemical waves, but empirical data show each Eve stripe is governed by unique enhancers and regulatory factors (e.g., giant for stripe 2, knirps for stripe 3/7) . Transgenic assays with rearranged enhancers and computational modeling (e.g., steric interference, cooperative binding) replaced reaction-diffusion hypotheses with a cis-regulatory code framework .
Methodological Considerations
Q. How are heat shock-inducible transgenes used to study Eve’s temporal regulatory functions?
Ectopic Eve expression via heat shock promoters enables precise control over timing and dosage. For example, short pulses (20–30 min) during blastoderm stages reveal transient activation of run and ftz, while prolonged expression induces repression . Target gene responses are classified as direct (immediate) or indirect (delayed, mediated by intermediaries) using transcriptional profiling .
Q. What computational tools predict Eve enhancer activity across species?
Quantitative models incorporating:
- Thermodynamic binding parameters : Steric interference, cooperative binding, and short-range repression .
- Training datasets : Expression data from Drosophila and Sepsid enhancers .
These models accurately predict stripe patterns in non-training enhancers, enabling evolutionary comparisons of cis-regulatory logic .
Data Contradictions and Open Questions
Q. Why do in vitro DNA-binding assays fail to fully explain Eve’s in vivo specificity?
Eve binds broadly to DNA in vitro, but chromatin context and cooperative interactions with cofactors (e.g., TBP, Zeste) restrict its activity in vivo . UV cross-linking in embryos confirms binding to diverse sites, suggesting combinatorial regulation with other factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
